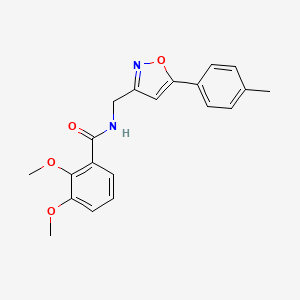

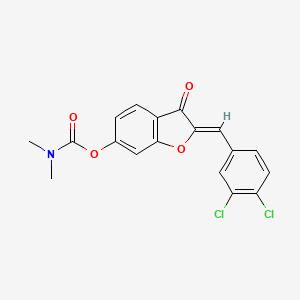

2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

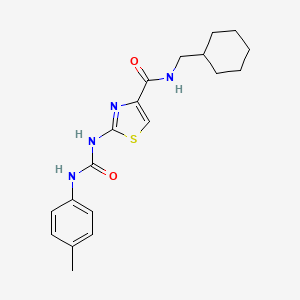

“2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” is a benzamide compound with the molecular formula C20H20N2O4 and a molecular weight of 352.39. It is part of a series of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The compound was part of a series of novel benzamide compounds which were synthesized . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H20N2O4 and a molecular weight of 352.39. More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of 2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide allows it to act as a free radical scavenger, thereby reducing oxidative stress and potentially preventing diseases related to oxidative damage .

Antibacterial Properties

Research indicates that benzamide derivatives exhibit significant antibacterial activity. This is particularly important in the fight against antibiotic-resistant bacteria. The compound’s ability to inhibit bacterial growth makes it a candidate for the development of new antibacterial agents .

Anticancer Potential

Isoxazole rings, such as those found in this compound, are known for their anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis. This makes them valuable in the design of new chemotherapeutic drugs .

Analgesic Applications

The compound’s isoxazole moiety is associated with analgesic effects. It can be used to develop new pain-relief medications that work by modulating pain signals in the nervous system .

Anti-inflammatory Effects

Similar to its analgesic properties, the compound also shows promise in anti-inflammatory applications. It could be used in the treatment of chronic inflammatory diseases by inhibiting the inflammatory response at a molecular level .

Antimicrobial Activity

Beyond its antibacterial uses, the compound also has broader antimicrobial effects. It could be effective against a range of microorganisms, including fungi and viruses, making it a versatile agent in antimicrobial therapy .

Anticonvulsant Properties

Compounds with an isoxazole structure have been explored for their anticonvulsant properties. This compound could contribute to the development of new medications for the treatment and management of seizure disorders .

Immunosuppressant Capabilities

Lastly, the immunosuppressant activity of isoxazole derivatives makes this compound a potential candidate for preventing organ transplant rejection and treating autoimmune diseases by modulating the immune response .

Direcciones Futuras

The synthesized compounds, including “2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide”, were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-7-9-14(10-8-13)18-11-15(22-26-18)12-21-20(23)16-5-4-6-17(24-2)19(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMITMUMKQNKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2959007.png)

![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)

![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)

![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)